molecular formula C14H30O3Si B14201211 {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane CAS No. 830345-42-1

{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane

Katalognummer: B14201211
CAS-Nummer: 830345-42-1
Molekulargewicht: 274.47 g/mol
InChI-Schlüssel: GJLBSQZEBVIOFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane is a chemical compound known for its unique structure and reactivity. It contains a peroxy group, an oxirane ring, and a triethylsilane moiety, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane typically involves the reaction of 3,3-dimethyloxirane with 2-methylpropan-2-yl hydroperoxide in the presence of a triethylsilane reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted oxirane derivatives .

Wissenschaftliche Forschungsanwendungen

{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species, which can then interact with cellular components, leading to oxidative stress or other biochemical effects. The oxirane ring can also participate in nucleophilic addition reactions, further contributing to its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane is unique due to its combination of a peroxy group, oxirane ring, and triethylsilane moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

830345-42-1

Molekularformel

C14H30O3Si

Molekulargewicht

274.47 g/mol

IUPAC-Name

[1-(3,3-dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy-triethylsilane

InChI

InChI=1S/C14H30O3Si/c1-8-18(9-2,10-3)17-16-13(4,5)11-12-14(6,7)15-12/h12H,8-11H2,1-7H3

InChI-Schlüssel

GJLBSQZEBVIOFX-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](CC)(CC)OOC(C)(C)CC1C(O1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.